
Phosphine oxide, ethylbis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, ethylbis(phenylmethyl)- is an organophosphorus compound characterized by the presence of a phosphine oxide functional group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine oxide, ethylbis(phenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of ethyl bis(bromomethyl)phosphinate with triethyl phosphite and trimethyl phosphite, resulting in bis(phosphonomethyl)phosphinate . This reaction typically proceeds under mild conditions and yields the desired product in good overall yield.
Industrial Production Methods
Industrial production of phosphine oxide, ethylbis(phenylmethyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, ethylbis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction of phosphine oxides to phosphines is a common reaction, often involving reagents like phenylsilane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Phenylsilane and other silanes are frequently used as reducing agents.
Substitution: Reagents like aryl halides and catalysts such as palladium or nickel are often employed.
Major Products Formed
The major products formed from these reactions include various phosphine derivatives, such as tertiary phosphines and phosphine oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphine oxide, ethylbis(phenylmethyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which phosphine oxide, ethylbis(phenylmethyl)- exerts its effects involves interactions with molecular targets through its phosphine oxide functional group. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, its reactivity with various reagents allows it to participate in a wide range of chemical transformations .
Comparación Con Compuestos Similares
Phosphine oxide, ethylbis(phenylmethyl)- can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Known for its versatility in organic synthesis and catalysis.
Aminophosphine oxides: These compounds contain amino groups and are used in coordination chemistry and catalysis.
Phosphonates and phosphinates: These compounds are structurally related and have applications in medicinal chemistry and materials science.
Phosphine oxide, ethylbis(phenylmethyl)- stands out due to its unique combination of ethyl and phenylmethyl groups, which confer distinct reactivity and properties compared to other phosphine oxides.
Propiedades
Número CAS |
312932-74-4 |
|---|---|
Fórmula molecular |
C16H19OP |
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
[benzyl(ethyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C16H19OP/c1-2-18(17,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
Clave InChI |
SJSHFGPUDIRXNJ-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


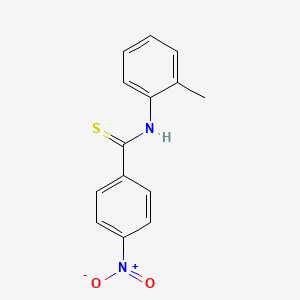
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
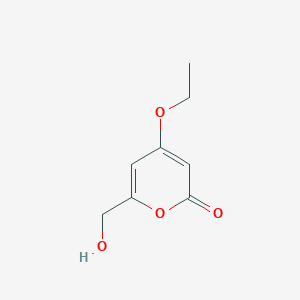
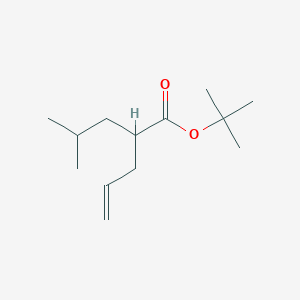
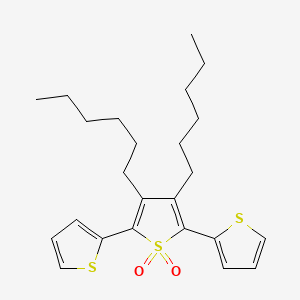
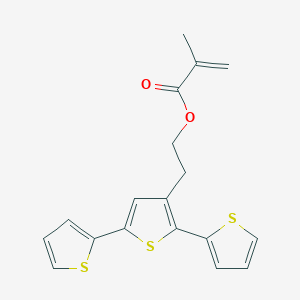
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
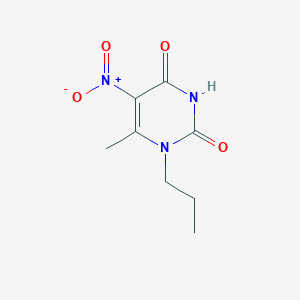
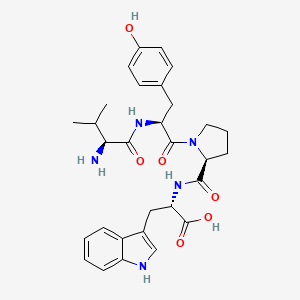
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
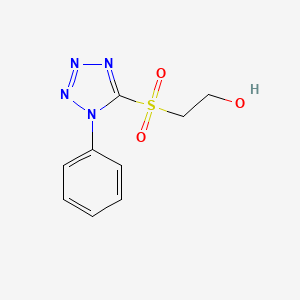
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)

